molecular formula C15H16O3 B12989608 3-(2,4-Dimethoxyphenyl)benzyl alcohol CAS No. 885963-78-0

3-(2,4-Dimethoxyphenyl)benzyl alcohol

Cat. No.: B12989608
CAS No.: 885963-78-0
M. Wt: 244.28 g/mol
InChI Key: YSPUZXKVZBOWMY-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)benzyl alcohol is a chemical building block of significant interest in synthetic organic chemistry, particularly in the development of complex molecules. While direct studies on this specific isomer are limited, research on analogous dimethoxyphenylbenzyl alcohols indicates its primary value as a versatile protecting group for alcohols. The dimethoxyphenylbenzyl (DMPBn) group has been established as a robust alternative to the common p-methoxybenzyl (PMB) ether, offering selective cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA), while leaving other sensitive functional groups like allyl, benzyl, and ester groups intact . This makes it an invaluable tool for multi-step synthesis, especially in the strategic protection and deprotection of carbohydrate frameworks . Beyond its role in protection, benzylic alcohols, in general, are frequent substrates in the development of novel synthetic methodologies. For instance, they are employed in photochemical oxidation protocols to access carbonyl compounds, utilizing air as a green oxidant . As a research chemical, this compound provides chemists with a versatile scaffold for exploring new reactions, constructing molecular libraries, and designing advanced materials. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

885963-78-0

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

[3-(2,4-dimethoxyphenyl)phenyl]methanol

InChI

InChI=1S/C15H16O3/c1-17-13-6-7-14(15(9-13)18-2)12-5-3-4-11(8-12)10-16/h3-9,16H,10H2,1-2H3

InChI Key

YSPUZXKVZBOWMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC(=C2)CO)OC

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 3 2,4 Dimethoxyphenyl Benzyl Alcohol

Oxidation Reactions of the Benzylic Hydroxyl Group

The primary alcohol moiety in 3-(2,4-Dimethoxyphenyl)benzyl alcohol is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid, depending on the chosen reagents and reaction conditions.

Selective Catalytic Oxidation to Aromatic Aldehydes and Carboxylic Acids

The selective oxidation of benzylic alcohols is a cornerstone of modern organic synthesis, allowing for the high-yield production of valuable aldehydes and acids. Various catalytic systems have been developed for this purpose, utilizing transition metals and clean oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂).

For the selective conversion of this compound to 3-(2,4-Dimethoxyphenyl)benzaldehyde , palladium (Pd) based catalysts are highly effective. nih.gov Supported Pd nanoparticles, often used with a base under an oxygen atmosphere, provide excellent selectivity for the aldehyde. nih.gov Similarly, copper-based catalysts, in conjunction with H₂O₂, can facilitate this transformation. researchgate.net Aerobic oxidation can also be achieved using iron nitrate, which acts as an efficient catalyst for converting benzylic alcohols to aldehydes with high selectivity. libretexts.orggoogle.com Another prominent method involves the use of stable nitroxyl (B88944) radicals, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which, when used in catalytic amounts with a stoichiometric co-oxidant like sodium hypochlorite, can selectively produce the aldehyde under mild conditions.

Further oxidation to 3-(2,4-Dimethoxyphenyl)benzoic acid requires more forcing conditions or different catalytic systems. Cobalt-based catalysts in hydrocarbon solvents have been shown to effectively oxidize alcohols to carboxylic acids using O₂ as the terminal oxidant. researchgate.net Alternatively, some ruthenium (Ru) and platinum (Pt) catalysts can directly convert benzylic alcohols to carboxylic acids in aqueous solutions. google.com

Table 1: Predicted Catalytic Oxidation Reactions This table is generated based on reactivity patterns of analogous benzyl (B1604629) alcohols.

Catalyst SystemOxidantTypical SolventExpected Major ProductReference
Pd/CO₂Toluene3-(2,4-Dimethoxyphenyl)benzaldehyde nih.gov
Fe(NO₃)₃·9H₂OO₂ (Air)(Solvent-free)3-(2,4-Dimethoxyphenyl)benzaldehyde libretexts.orggoogle.com
TEMPO / NaOClNaOClCH₂Cl₂ / H₂O3-(2,4-Dimethoxyphenyl)benzaldehyde google.com
Cu(bpy)₂₂H₂O₂Acetonitrile3-(2,4-Dimethoxyphenyl)benzaldehyde researchgate.net
Pt/C / NaHCO₃O₂H₂O3-(2,4-Dimethoxyphenyl)benzoic acid google.com
Co(OAc)₂O₂Heptane3-(2,4-Dimethoxyphenyl)benzoic acid researchgate.net

Non-Catalytic Oxidation Mechanisms and Product Distributions

Beyond catalytic methods, stoichiometric oxidants can be employed to transform the benzylic alcohol. Strong, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) are known to halt the oxidation of primary alcohols at the aldehyde stage. In contrast, more powerful oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) in acidic solution will typically oxidize the primary alcohol completely to the carboxylic acid. beilstein-journals.org

The reaction mechanism with permanganate involves the formation of a manganate (B1198562) ester, followed by its decomposition. The initial product is the aldehyde, 3-(2,4-Dimethoxyphenyl)benzaldehyde , which is subsequently hydrated and further oxidized under the reaction conditions to the final carboxylic acid product, 3-(2,4-Dimethoxyphenyl)benzoic acid . Therefore, the product distribution heavily favors the carboxylic acid unless the reaction is carefully controlled. It is important to note that the electron-rich 2,4-dimethoxyphenyl ring could be susceptible to cleavage or unwanted side reactions under harsh oxidative conditions. researchgate.net

Photo-oxidation, using air or O₂ without an external catalyst, represents another non-catalytic pathway. This process likely proceeds through a free-radical mechanism, initiated by light, leading to the formation of the aldehyde and, with longer reaction times, the carboxylic acid. prepchem.com

Nucleophilic Substitution Reactions at the Benzylic Carbon

The hydroxyl group of this compound can be protonated or converted into a better leaving group, making the benzylic carbon an electrophilic site susceptible to attack by nucleophiles. This allows for its conversion into a variety of other functional groups.

Conversion to Benzylic Halides (e.g., chlorides, bromides)

The transformation of benzylic alcohols into benzylic halides is a fundamental synthetic operation. The preparation of 3-(chloromethyl)-2',4'-dimethoxy-1,1'-biphenyl can be readily achieved by treating the parent alcohol with thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. rsc.org An alternative method involves reaction with concentrated hydrochloric acid, although this may require harsher conditions.

For the synthesis of 3-(bromomethyl)-2',4'-dimethoxy-1,1'-biphenyl , common reagents include phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid (HBr) and sulfuric acid. beilstein-journals.org These reactions typically proceed via an Sₙ2 or Sₙ1 mechanism, facilitated by the stability of the intermediate benzylic carbocation.

Table 2: Predicted Synthesis of Benzylic Halides This table is generated based on reactivity patterns of analogous benzyl alcohols.

Target HalideReagentTypical ConditionsReference
3-(Chloromethyl)-2',4'-dimethoxy-1,1'-biphenylThionyl chloride (SOCl₂)Anhydrous ether or CH₂Cl₂; 0°C to room temp. rsc.org
3-(Bromomethyl)-2',4'-dimethoxy-1,1'-biphenylPhosphorus tribromide (PBr₃)Anhydrous ether; 0°C beilstein-journals.org
3-(Bromomethyl)-2',4'-dimethoxy-1,1'-biphenyl48% Hydrobromic acid (HBr)Toluene; reflux beilstein-journals.org

Formation of Benzylic Ethers and Esters

The hydroxyl group provides a direct handle for the synthesis of benzylic ethers and esters, which are common motifs in natural products and pharmaceuticals, and also serve as important protecting groups in multi-step synthesis.

Benzylic ethers can be formed via several methods. The classic Williamson ether synthesis involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide (e.g., iodomethane (B122720) or ethyl bromide) to form the ether. Alternatively, acid-catalyzed condensation with another alcohol can be used, though this can suffer from competing side reactions. More modern, neutral methods, such as using 2-benzyloxy-1-methylpyridinium triflate, offer mild conditions for benzylation. researchgate.net

Esterification is typically achieved through reaction with a carboxylic acid or its derivatives. nih.govcarlroth.com In Fischer esterification, the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). A more common and milder approach involves the use of activated carboxylic acid derivatives like acid chlorides or anhydrides. This reaction is usually performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the acidic byproduct (HCl or a carboxylic acid).

Table 3: Predicted Synthesis of Benzylic Ethers and Esters This table is generated based on reactivity patterns of analogous benzyl alcohols.

Reaction TypeReagentsExpected Product TypeReference
Williamson Ether Synthesis1. NaH; 2. R-X (e.g., CH₃I)Benzylic Ether (Ar-CH₂OR) researchgate.net
Fischer EsterificationR-COOH, H⁺ catalystBenzylic Ester (Ar-CH₂OC(O)R) carlroth.com
AcylationR-COCl, PyridineBenzylic Ester (Ar-CH₂OC(O)R) nih.gov
Acylation(R-CO)₂O, DMAPBenzylic Ester (Ar-CH₂OC(O)R) nih.gov

Reactions Involving the Aromatic Rings

The presence of two distinct aromatic rings, one of which is highly activated, makes electrophilic aromatic substitution (EAS) a key feature of the compound's reactivity. Nucleophilic aromatic substitution is not expected to be a significant pathway, as the rings lack the requisite strong electron-withdrawing groups. chemicalbook.com

The two rings exhibit vastly different reactivities towards electrophiles.

The 2,4-dimethoxyphenyl ring is exceptionally electron-rich due to the presence of two powerful activating, ortho, para-directing methoxy (B1213986) groups (-OCH₃). This ring will be the primary site of electrophilic attack. The directing effects of the two methoxy groups are synergistic. The position C-5 (para to the 2-methoxy group and ortho to the 4-methoxy group) is the most electronically activated and sterically accessible site for substitution. The C-3 position is also activated (ortho to both methoxy groups) but is more sterically hindered by the adjacent phenyl ring.

The 3-(hydroxymethyl)phenyl ring is comparatively deactivated. The hydroxymethyl group (-CH₂OH) is a weak ortho, para-director, as is the bulky (2,4-dimethoxyphenyl) substituent. However, the immense activating power of the dimethoxy-substituted ring means that electrophilic substitution on this second ring is highly unlikely under standard conditions.

Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl chloride and a Lewis acid like AlCl₃) are predicted to occur selectively on the 2,4-dimethoxyphenyl ring, predominantly at the 5-position. libretexts.org

Table 4: Predicted Electrophilic Aromatic Substitution Reactions This table is generated based on established principles of electrophilic aromatic substitution.

Reaction TypeReagentsPredicted Major ProductReference
NitrationHNO₃, H₂SO₄3-(5-Nitro-2,4-dimethoxyphenyl)benzyl alcohol libretexts.org
BrominationBr₂, FeBr₃3-(5-Bromo-2,4-dimethoxyphenyl)benzyl alcohol libretexts.org
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-(5-Acetyl-2,4-dimethoxyphenyl)benzyl alcohol

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) in this compound can occur on either of its two phenyl rings. The site of substitution is directed by the existing substituents on each ring. Biphenyls and their derivatives readily undergo EAS reactions, such as acylation and chloromethylation, with the position of attack depending on the directing effects of the functional groups present. rsc.orgarabjchem.org

The 2,4-dimethoxyphenyl ring is highly activated towards electrophilic attack due to the presence of two strongly electron-donating methoxy groups (-OCH₃). These groups are ortho, para-directors. The methoxy group at position 2 directs electrophiles to the 3- and 5-positions, while the methoxy group at position 4 directs to the 3- and 5-positions. The cumulative effect makes the 5-position, which is para to the C-2 methoxy group and ortho to the C-4 methoxy group, the most nucleophilic and sterically accessible site for substitution. The 3-position is also activated but is more sterically hindered.

The second ring, the 3-(hydroxymethyl)phenyl group, is influenced by the benzyl alcohol moiety (-CH₂OH) and the bulky 2,4-dimethoxyphenyl substituent. The -CH₂OH group is weakly deactivating via induction but is considered an ortho, para-director. The large dimethoxyphenyl group at the 3-position will sterically hinder the adjacent 2- and 4-positions. Therefore, electrophilic attack is most likely to occur at the 6-position (para to the benzyl alcohol group) or the 4-position, though the latter is subject to significant steric hindrance.

Common EAS reactions would require specific conditions, often involving a Lewis acid catalyst to generate a potent electrophile. rsc.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reagent/Reaction TypeTarget RingPredicted Major Product(s)Rationale
Br₂ / FeBr₃ (Bromination)2,4-Dimethoxyphenyl3-(5-Bromo-2,4-dimethoxyphenyl)benzyl alcoholHigh activation by two -OCH₃ groups directs to the electron-rich and sterically accessible 5-position.
CH₃COCl / AlCl₃ (Acylation)2,4-Dimethoxyphenyl3-(5-Acetyl-2,4-dimethoxyphenyl)benzyl alcoholFriedel-Crafts acylation favors the most activated, accessible position. rsc.org
HNO₃ / H₂SO₄ (Nitration)2,4-Dimethoxyphenyl3-(2,4-Dimethoxy-5-nitrophenyl)benzyl alcoholStrong activation overcomes the deactivating effect of the nitro group for potential polysubstitution under harsh conditions.
CH₂O / HCl / ZnCl₂ (Chloromethylation)2,4-Dimethoxyphenyl3-(5-(Chloromethyl)-2,4-dimethoxyphenyl)benzyl alcoholA common method for introducing a chloromethyl group onto activated aromatic rings. rsc.org

Note: The predictions in this table are based on established principles of electrophilic aromatic substitution and have not been experimentally verified for this specific compound in the cited literature.

Aryl Coupling Reactions

The synthesis of the core this compound structure relies on aryl coupling reactions, which form the pivotal carbon-carbon bond between the two aromatic rings. Several modern cross-coupling methods are suitable for constructing such biaryl systems, with the Suzuki-Miyaura coupling being a prominent example. arabjchem.org

In a typical Suzuki-Miyaura approach, an arylboronic acid or ester is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a base. chemspider.com To synthesize the target molecule, one could envision two primary disconnection strategies:

Route A: Coupling of (2,4-dimethoxyphenyl)boronic acid with 3-bromobenzyl alcohol (or a protected version).

Route B: Coupling of a (3-(hydroxymethyl)phenyl)boronic acid with 1-bromo-2,4-dimethoxybenzene.

Other notable cross-coupling reactions for forming the biaryl scaffold include the Negishi coupling (organozinc reagent with an aryl halide) and the Ullmann reaction (copper-mediated coupling of two aryl halides). rsc.orgorganic-chemistry.org The choice of reaction often depends on the availability of starting materials and functional group tolerance.

Table 2: Representative Aryl Coupling Strategies for Biphenyl (B1667301) Synthesis

Coupling ReactionReactant 1Reactant 2Catalyst/ReagentsProduct TypeRef.
Suzuki-MiyauraArylboronic Acid/EsterAryl Halide/TriflatePd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., SPhos), Base (e.g., K₃PO₄)Biaryl chemspider.com
NegishiAryl-Zinc HalideAryl Halide/TriflatePd or Ni CatalystBiaryl rsc.org
UllmannAryl IodideAliphatic AlcoholCuI, N,N-Dimethylglycine, Cs₂CO₃Aryl Alkyl Ether organic-chemistry.org
Wurtz-FittigAryl HalideAryl HalideSodium MetalBiaryl rsc.org

Note: This table presents general methodologies for the synthesis of biphenyl derivatives. The specific application to this compound would require optimization of these standard procedures.

Radical Chemistry of the this compound System

Generation and Reactivity of Benzylic Radicals

The benzylic C-H bond in this compound is susceptible to radical abstraction due to the ability of the adjacent phenyl ring to stabilize the resulting radical through resonance. The generation of a benzylic radical at this position can be initiated through various means, including photochemical processes or reaction with radical initiators.

Studies on the photosensitized oxidation of methoxy-substituted benzyl alcohols have shown that electron transfer from the alcohol to a photosensitizer can form a benzyl alcohol radical cation. This intermediate can then undergo deprotonation at the α-C-H position to yield a benzylic radical. The stability and subsequent reaction pathways of this radical are influenced by the substitution pattern on the aromatic rings.

Once formed, the benzylic radical can participate in several reactions:

Coupling/Dimerization: Two benzylic radicals can couple to form a vicinal diol.

Oxidation: The radical can be further oxidized to a benzylic cation, which can then be trapped by nucleophiles.

Reaction with Oxygen: In the presence of oxygen, it can form a peroxyl radical, leading to oxidative cleavage or the formation of benzaldehyde (B42025) derivatives.

Radical reactions are often less selective than ionic reactions but can be advantageous for their tolerance of various functional groups, such as alcohols and ethers. nih.gov

Photochemical Reaction Pathways (e.g., α-cleavage)

The photochemistry of this compound is expected to be rich, involving the potential for reactions from the excited state of either aromatic ring or the benzylic alcohol center. Research on structurally similar hydroxybiphenyl alcohols and methoxy-substituted benzyl alcohols provides insight into likely photochemical pathways. nih.gov

Upon UV irradiation, one dominant pathway for benzyl alcohols is the photodehydroxylation (or photosolvolysis), which involves the cleavage of the C-O bond. nih.gov For biphenyl alcohols where the phenolic hydroxyl group has been replaced by a methoxy ether (as in the target compound), photolysis has been shown to proceed via the formation of carbocation intermediates. nih.gov This suggests that irradiation of this compound could lead to the formation of the 3-(2,4-dimethoxyphenyl)benzyl cation via heterolytic α-cleavage of the C-O bond from an excited state. This cation would be rapidly trapped by any nucleophilic solvent present (e.g., water, methanol) to form ethers or undergo elimination.

An alternative pathway involves the homolytic cleavage of the C-O bond to generate a benzylic radical and a hydroxyl radical. The benzylic radical can then undergo the reactions described in the previous section. Another potential photochemical reaction is intramolecular cyclization, especially if one of the rings is substituted with a suitable group like an iodine atom, which can be photolytically cleaved to generate an aryl radical or cation that subsequently attacks the adjacent ring. rsc.org

Table 3: Potential Photochemical Products from Methoxy-Substituted Benzyl Alcohols

Precursor TypeReaction PathwayIntermediate(s)Major Product(s)Ref.
Methoxy-substituted benzyl alcoholsPhotosolvolysisBenzyl CationSolvolysis products (e.g., ethers) nih.gov
Methoxy-substituted benzyl alcoholsPhotosensitized OxidationBenzyl alcohol radical cation, Benzylic radicalBenzaldehydes, Dibenzyl ethers arabjchem.org
Hydroxybiphenyl alcoholsPhotolysisBiphenyl Quinone Methide (BQM), Diaryl CarbocationPhotohydration/Photomethanolysis products nih.gov
ortho-Iodoaryl benzyl ethersPhotocyclizationTriplet Aryl CationFused polycyclic systems (e.g., Benzo[c]chromenes) rsc.org

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 3-(2,4-Dimethoxyphenyl)benzyl alcohol is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The predicted chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings.

The protons on the benzyl (B1604629) alcohol ring are anticipated to appear in the aromatic region, with their chemical shifts influenced by the hydroxymethyl group. The protons on the dimethoxyphenyl ring will also resonate in the aromatic region, but their positions will be shifted due to the strong electron-donating effects of the two methoxy (B1213986) groups. The benzylic protons of the hydroxymethyl group will likely appear as a singlet, while the hydroxyl proton will also be a singlet, the position of which can be concentration-dependent. The two methoxy groups will each produce a sharp singlet in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H (benzyl) 7.2 - 7.5 Multiplet 4H
Aromatic H (dimethoxyphenyl) 6.4 - 7.1 Multiplet 3H
-CH₂OH ~4.7 Singlet 2H
-OH Variable Singlet 1H
-OCH₃ (C4) ~3.85 Singlet 3H

Note: The predicted chemical shifts are estimations and may vary in an actual experimental spectrum.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the positions of the substituents.

The carbons of the benzyl alcohol ring will appear in the aromatic region, with the carbon bearing the hydroxymethyl group appearing at a slightly downfield position. The carbons of the dimethoxyphenyl ring will also be in the aromatic region, with the carbons attached to the methoxy groups being significantly shielded and appearing at higher field. The benzylic carbon of the hydroxymethyl group will have a characteristic chemical shift, and the carbons of the two methoxy groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Quaternary C (benzyl, C-1) ~141
Quaternary C (benzyl, C-3) ~140
Aromatic CH (benzyl) 125 - 129
Quaternary C (dimethoxyphenyl, C-1') ~122
Quaternary C (dimethoxyphenyl, C-2') ~158
Aromatic CH (dimethoxyphenyl, C-3') ~99
Quaternary C (dimethoxyphenyl, C-4') ~161
Aromatic CH (dimethoxyphenyl, C-5') ~131
Aromatic CH (dimethoxyphenyl, C-6') ~105
-CH₂OH ~65
-OCH₃ (C4') ~56.0

Note: The predicted chemical shifts are estimations and may vary in an actual experimental spectrum.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this would primarily show correlations between the protons on each of the aromatic rings, helping to delineate the spin systems within each ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, aromatic, and ether functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration of the alcohol would likely appear in the 1000-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear as a series of peaks in the 1450-1600 cm⁻¹ region. The characteristic C-O-C stretching of the methoxy groups would be observed as strong bands in the 1000-1300 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration
Alcohol (-OH) 3200 - 3600 (broad) O-H stretch
Aromatic C-H 3000 - 3100 C-H stretch
Aliphatic C-H (-CH₂-) 2850 - 3000 C-H stretch
Aromatic C=C 1450 - 1600 C=C stretch
Alcohol C-O 1000 - 1260 C-O stretch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation pattern.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as several fragment ion peaks.

For this compound (C₁₅H₁₆O₃), the molecular weight is 244.29 g/mol . The EI-MS spectrum would be expected to show a molecular ion peak at m/z 244. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. A prominent fragmentation pathway for benzyl alcohols is the loss of a hydroxyl radical to form a stable tropylium-like cation. The presence of the dimethoxyphenyl group would also influence the fragmentation, potentially leading to cleavage at the bond connecting the two aromatic rings.

Predicted Key Fragment Ions in the EI-MS of this compound

m/z Predicted Fragment Possible Loss
244 [M]⁺ Molecular Ion
227 [M - OH]⁺ Loss of hydroxyl radical
213 [M - OCH₃]⁺ Loss of methoxy radical
198 [M - OCH₃ - CH₃]⁺ Loss of methoxy and methyl radicals
165 [M - C₆H₅OH]⁺ Cleavage of the biphenyl (B1667301) bond
137 [C₈H₉O₂]⁺ Fragment containing the dimethoxyphenyl moiety
107 [C₇H₇O]⁺ Fragment containing the benzyl alcohol moiety

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing moderately polar, thermally labile molecules, such as aromatic alcohols. libretexts.org In ESI-MS, the analyte in solution is aerosolized and subjected to a high voltage, leading to the formation of gas-phase ions with minimal fragmentation. nih.gov This technique is primarily used to determine the molecular weight of a compound with high accuracy.

For this compound (molecular formula C₁₅H₁₆O₃, molecular weight 244.29 g/mol ), ESI-MS analysis in positive ion mode would be expected to yield a prominent signal for the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 245.29. Additionally, adducts with sodium ([M+Na]⁺) at m/z 267.28 or potassium ([M+K]⁺) at m/z 283.37 are commonly observed, depending on the purity of the solvents and the presence of salts.

While ESI is a soft ionization method, some fragmentation can be induced in the ion source or through tandem mass spectrometry (MS/MS) experiments. For alcohols, a characteristic fragmentation pathway is the neutral loss of a water molecule (H₂O). youtube.com This would result in a fragment ion at m/z 227.28, corresponding to [M+H-H₂O]⁺. Further fragmentation might involve cleavage of the C-C bond between the two aromatic rings or loss of methoxy groups.

Table 1: Predicted ESI-MS Data for this compound

Ion Species Predicted m/z Description
[M+H]⁺ 245.29 Protonated molecule
[M+Na]⁺ 267.28 Sodium adduct

This table is predictive, based on the chemical structure of this compound and common fragmentation patterns for similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, such as this compound, exhibit characteristic absorption bands in the UV region due to π→π* transitions within the benzene (B151609) rings. The presence of two conjugated aromatic rings (the biphenyl system) and auxochromic substituents (methoxy and hydroxyl groups) influences the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands.

The UV-Vis spectrum of this compound is expected to be dominated by the biphenyl chromophore. Biphenyl itself shows a strong absorption band around 250 nm. spectrabase.com The presence of electron-donating methoxy groups and the benzyl alcohol moiety is likely to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted biphenyl. libretexts.org This is due to the extension of the conjugated π-system by the lone pair electrons on the oxygen atoms.

For illustrative purposes, the UV-Vis spectral data for the related compound biphenyl in methanol is presented below.

Table 2: Illustrative UV-Vis Spectral Data for Biphenyl in Methanol

Compound λ_max (nm) Molar Absorptivity (ε) Solvent

Data is for the related compound Biphenyl and serves as a reference. spectrabase.com The λ_max for this compound is expected to be shifted to a longer wavelength due to substitution.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, thereby allowing for the assessment of a compound's purity and for monitoring the progress of a chemical reaction. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed for this purpose.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, which has a relatively high boiling point, a high-temperature GC method would be necessary. The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for purity assessment but also mass spectra for structural identification of the eluting components. The electron ionization (EI) mass spectrum of an alcohol often shows a weak or absent molecular ion peak. libretexts.org Common fragmentation patterns for benzyl alcohol derivatives include the loss of a hydrogen atom, the loss of the hydroxyl group, and benzylic cleavage to form a stable tropylium ion or related structures. scholarsresearchlibrary.comresearchgate.net

For this compound (MW=244.29), characteristic fragments would be expected from the cleavage of the C-C bond connecting the two rings and from the loss of the -CH₂OH group. The mass spectrum of a related compound, benzyl alcohol, shows characteristic quantifier ions at m/z 79 and qualifier ions at m/z 108 and 109. scholarsresearchlibrary.com

Table 3: Illustrative GC-MS Operating Parameters and Expected Fragments for a Dimethoxybenzyl Alcohol Isomer

Parameter Value
GC Column DB-5MS (or similar non-polar column)
Injector Temp. 280 °C
Carrier Gas Helium
Oven Program Initial temp 100°C, ramp to 300°C
MS Ionization Electron Ionization (EI) at 70 eV

| Expected Fragments (m/z) | 244 (M⁺), 229 ([M-CH₃]⁺), 213 ([M-OCH₃]⁺), 151 (dimethoxy tropylium ion), 107, 91, 77 |

This table presents typical GC-MS conditions and predicted fragmentation for a compound of this class, as direct experimental data for this compound is unavailable.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for purity determination of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or Biphenyl), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol. moravek.com

Separation is based on the compound's hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The biphenyl stationary phase, in particular, can offer unique selectivity for aromatic compounds through π-π interactions, which may be advantageous for separating isomers or related impurities. chromatographyonline.comphenomenex.com Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, as determined from its UV-Vis spectrum.

Table 4: Illustrative HPLC Method Parameters for Analysis of Biphenyl Derivatives

Parameter Description
Column Biphenyl or C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water sielc.com
Flow Rate 1.0 mL/min
Detection UV at ~254 nm chromatographyonline.com

| Column Temp. | 35 °C chromatographyonline.com |

This table outlines a typical starting point for method development for a biphenyl derivative like this compound.

Computational and Theoretical Investigations of 3 2,4 Dimethoxyphenyl Benzyl Alcohol

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for examining the electronic structure and related properties of 3-(2,4-Dimethoxyphenyl)benzyl alcohol.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. bhu.ac.in For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are utilized to determine the optimized molecular geometry. bhu.ac.in This involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound Calculated by DFT

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (phenyl)1.39 - 1.41119 - 121-
C-O (methoxy)~1.36--
O-CH3 (methoxy)~1.43--
C-C (inter-ring)~1.49--
C-OH~1.43--
O-H~0.96--
C-C-O (methoxy)-~117-
C-O-C (methoxy)-~118-
C-C-OH-~110-
Phenyl-Phenyl--Variable

Note: The values in this table are representative and would be precisely determined by a specific DFT calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. ethz.ch It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ethz.ch The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
EHOMO-5.8
ELUMO-0.9
Energy Gap (ΔE)4.9

Note: These are hypothetical values to illustrate the concept. Actual values would be derived from quantum chemical calculations.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. bhu.ac.in It maps the electrostatic potential onto the electron density surface. Different colors on the MEP surface represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with a higher electron density and a propensity for electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, representing areas with lower electron density that are favorable for nucleophilic attack. researchgate.net

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and alcohol groups due to the lone pairs of electrons. The hydrogen atom of the alcohol group would exhibit a positive potential, making it a potential site for hydrogen bonding. The aromatic rings would show a distribution of potential, with the dimethoxyphenyl ring being more electron-rich than the benzyl (B1604629) ring. This analysis is instrumental in predicting intermolecular interactions and the initial steps of a chemical reaction. nih.gov

Conformational Analysis and Energy Minimization Studies

The presence of single bonds in this compound allows for rotation of the phenyl rings and the benzyl alcohol group relative to each other. This results in various possible conformations of the molecule. Conformational analysis aims to identify the most stable conformer(s), which are the ones with the lowest energy.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as its oxidation to the corresponding aldehyde or acid. Theoretical calculations can map out the entire reaction pathway, identifying the structures of transition states and intermediates. mdpi.com

By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. For example, in the oxidation of benzyl alcohols, computational studies can help to understand the role of catalysts and the nature of the reactive species involved. unimi.itunipa.it These studies provide a level of detail that is often difficult to obtain through experimental methods alone and are crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Spectroscopic Property Prediction from Theoretical Models

Theoretical models can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. clinicsearchonline.org Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching or bending of bonds. The calculated IR spectrum, with its characteristic peaks for functional groups like O-H, C-O, and aromatic C-H, can be compared with an experimental spectrum to confirm the molecular structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also calculate the chemical shifts of the carbon and proton atoms in the molecule. researchgate.net These calculations are based on the electronic environment of each nucleus. The predicted 1H and 13C NMR spectra can be a valuable aid in the interpretation of experimental NMR data, helping to assign the signals to specific atoms within the molecule. clinicsearchonline.orgijcea.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible region. nih.gov The calculated absorption maxima (λmax) can be compared to the experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule.

Solvent Effects on Molecular Properties and Reactivity using Continuum Models

Although no direct data exists for this compound, a hypothetical study using continuum models would likely explore several key areas:

Molecular Geometry: The geometry of the molecule, including bond lengths and dihedral angles, could be optimized in various solvents of differing polarity (e.g., heptane, chloroform, ethanol, water). This would reveal how the solvent polarity affects the conformational preferences of the molecule, particularly the rotation around the C-C bond connecting the two phenyl rings and the C-O bond of the benzyl alcohol moiety.

Electronic Properties: The dipole moment of the molecule is expected to increase in more polar solvents due to the stabilization of charge separation. This can be quantified and would be presented in a data table. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, would likely change with solvent polarity.

Reactivity Descriptors: Global reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, would be calculated in different solvents. These parameters provide insight into the molecule's reactivity. For instance, changes in these descriptors would indicate how the solvent modulates the molecule's susceptibility to nucleophilic or electrophilic attack.

Spectroscopic Properties: Continuum models are also used to predict how the solvent influences spectroscopic properties like UV-Vis absorption spectra. Solvatochromic shifts (a change in the color of a solution with a change in solvent polarity) could be predicted by calculating the excitation energies in different solvents.

Without specific research on this compound, it is only possible to speculate on the expected outcomes based on general principles of solvent effects and studies on analogous aromatic alcohols. The presence of the electron-donating methoxy groups and the hydroxyl group suggests that hydrogen bonding with protic solvents would play a significant role in addition to the general dielectric effects.

Future computational work is necessary to provide concrete data and a detailed understanding of the solvent-solute interactions for this compound. Such research would be invaluable for anyone looking to utilize this compound in solution-phase applications.

Emerging Research Areas and Future Directions

Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry are increasingly influencing the synthesis of complex molecules like 3-(2,4-Dimethoxyphenyl)benzyl alcohol. The focus is on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One promising green approach is the use of biocatalysts. The enantioselective reduction of precursor diaryl ketones to form chiral diaryl methanols can be achieved with high stereoselectivity using whole-cell biocatalysts, such as the fungus Rhizopus arrhizus. niscpr.res.in This method offers an environmentally benign alternative to traditional chemical reductants. niscpr.res.in

Electrochemical synthesis is another burgeoning area, offering a reagent-free method for constructing biaryl scaffolds. mdpi.com By using electrons as the primary reagent instead of conventional oxidizing or reducing agents, electrosynthesis significantly reduces chemical waste, making it an inherently greener process. mdpi.com Furthermore, metal-free synthetic routes are being developed, such as the photoextrusion of diaryl phosphates in protic media, which avoids the use of expensive and potentially toxic metal catalysts. beilstein-journals.org Research into deep eutectic solvents (DES) as green reaction media is also gaining traction, promising more eco-friendly protocols in the future. mdpi.com

Green Synthesis ApproachKey FeaturesPotential Advantage for this compound
Biocatalysis Uses enzymes or whole cells (e.g., Rhizopus arrhizus) for stereoselective reductions. niscpr.res.inAccess to enantiomerically pure forms of the alcohol.
Electrosynthesis Employs electrons as a "reagent," eliminating chemical oxidants/reductants. mdpi.comHigh atom economy and reduced chemical waste. mdpi.com
Photochemical Methods Metal-free photoextrusion of phosphate (B84403) precursors. beilstein-journals.orgAvoids metal contamination in the final product. beilstein-journals.org
Deep Eutectic Solvents Use of biodegradable, low-toxicity solvent systems. mdpi.comEnhanced sustainability of the overall synthetic process.

Exploration of Novel Catalytic Systems for Specific Reactions

The synthesis of the 3-(2,4-dimethoxyphenyl) moiety, a key step in producing the target alcohol, typically relies on cross-coupling reactions. The development of novel catalytic systems for these reactions is a major research focus, aiming for higher efficiency, broader substrate scope, and milder reaction conditions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for forming the carbon-carbon bond between the two aryl rings. youtube.com Research is actively pursuing new palladium-based catalysts that exhibit high activity for coupling aryl chlorides, which are often more challenging substrates than the corresponding bromides or iodides. nih.gov For instance, catalyst systems involving palladium acetate (B1210297) with specialized phosphine (B1218219) ligands have shown high efficacy in water, a green solvent. nih.gov Other advanced systems, such as those using a [(t-Bu)₂P(OH)]₂PdCl₂ (POPd) catalyst, have been developed for challenging couplings. nih.gov The use of palladium nanoparticles, stabilized in ionic liquids or by polymeric ligands, also represents a frontier in Suzuki coupling, offering potential for catalyst recycling. acs.orgcapes.gov.br

For the subsequent reduction of the diaryl ketone to the target benzyl (B1604629) alcohol, ruthenium-based catalysts, particularly RuPHOX-Ru systems, have demonstrated excellent performance in asymmetric hydrogenation, yielding chiral diaryl methanols with high enantioselectivity (up to 99% ee). researchgate.netresearchgate.net Copper-catalyzed systems are also emerging as a cost-effective and greener alternative for asymmetric hydrogenations. researchgate.net

Catalytic ReactionCatalyst SystemKey Advantages
Suzuki-Miyaura Coupling Pd(OAc)₂ / Phosphine Ligand in Water nih.govHigh activity for aryl chlorides in an aqueous medium.
Suzuki-Miyaura Coupling Pd Nanoparticles in Ionic Liquids acs.orgMild reaction conditions and potential for catalyst recycling.
Asymmetric Hydrogenation RuPHOX-Ru researchgate.netresearchgate.netHigh yields and excellent enantioselectivity for chiral alcohols.
Asymmetric Hydrogenation Copper-based catalysts researchgate.netGreener, more economical alternative to precious metal catalysts.

Integration into Advanced Materials and Nanotechnology Research

The unique structural and electronic properties of diaryl methanols like this compound make them attractive candidates for incorporation into advanced materials. The biaryl scaffold is a known "privileged" structure, not just in pharmaceuticals, but also as a building block for ligands and organocatalysts. mdpi.com

In nanotechnology, derivatives of diaryl methanols could serve as stabilizing ligands for metal nanoparticles. For example, poly(N,N-dialkylcarbodiimide) has been used to prepare and stabilize palladium nanoparticles (1–5 nm) for catalytic applications. capes.gov.br The functional groups on this compound (the hydroxyl and methoxy (B1213986) groups) could be tailored to anchor the molecule onto nanoparticle surfaces, thereby influencing the particle's stability, solubility, and catalytic activity.

Furthermore, the inherent chirality of enantiomerically pure diaryl methanols could be exploited in the development of chiral materials for applications in asymmetric catalysis or enantioselective separations. The integration of these molecules into polymers could lead to new materials with specific optical or electronic properties, driven by the electron-rich dimethoxyphenyl ring system.

Expansion of Computational Modeling to Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of chemical processes. Density Functional Theory (DFT) calculations are being used to elucidate reaction mechanisms, such as those in photoredox organocatalysis, which could be applied to transformations of this compound. nih.gov

For catalytic reactions, computational models can predict reactivity and selectivity. For instance, Fukui function analysis has been used to determine the electrophilicity and reactivity of substrates in asymmetric hydrogenation reactions, helping to explain why certain substrates are more reactive than others. researchgate.net This predictive power can guide the rational design of new derivatives of this compound with enhanced properties. By modeling how substituent changes on the aromatic rings affect the molecule's electronic structure and steric profile, researchers can pre-screen candidates for specific applications, such as ligands with optimal binding properties or materials with desired electronic characteristics, thereby reducing the need for extensive empirical experimentation.

Unexplored Reactivity Patterns and Derivatization Opportunities

While the synthesis of the core structure is well-understood, the full reactive potential of this compound remains largely untapped. The hydroxyl group and the two aromatic rings provide multiple sites for further chemical modification, opening avenues for creating a diverse library of new compounds.

One area of interest is the derivatization of the hydroxyl group. It can be converted into a leaving group to facilitate nucleophilic substitution reactions or used as a directing group for reactions on the adjacent aromatic ring. Enantioenriched diarylmethanols can be transformed into other valuable structures, such as chiral amines or ethers, while retaining the stereochemical integrity. nih.gov

The aromatic rings themselves offer opportunities for functionalization. Electrophilic aromatic substitution could introduce new functional groups, although the directing effects of the existing substituents would need to be carefully considered. Recent advances in C–H activation could provide novel, more direct routes to functionalize the aryl backbone. Furthermore, methods are being developed for novel bond formations, such as the C–+P to C–P(O) bond exchange in related organophosphonium salts, which highlights the potential for installing unconventional functional groups on derivatives of this scaffold. acs.org Exploring these unexplored reactivity patterns will be key to unlocking the full synthetic utility of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,4-Dimethoxyphenyl)benzyl alcohol, and how can purity be optimized?

  • Methodology :

  • Reduction of carbonyl precursors : Use lithium aluminum hydride (LiAlH₄) to reduce a ketone precursor, such as 3-(2,4-dimethoxyphenyl)benzaldehyde, in anhydrous tetrahydrofuran (THF). Post-reaction, quench with water, extract with dichloromethane, and purify via recrystallization (e.g., ethanol) or chromatography .
  • Alternative routes : Consider catalytic hydrogenation (e.g., Pd/C or Raney Ni) under mild H₂ pressure for benzyl alcohol derivatives, ensuring minimal deprotection of methoxy groups .
    • Purity optimization : Monitor reaction progress via thin-layer chromatography (TLC). Use HPLC with UV detection (λ = 254–280 nm) to assess purity, and confirm via melting point analysis or NMR .

Q. How should researchers characterize this compound structurally?

  • Key techniques :

  • NMR spectroscopy : Assign peaks using ¹H and ¹³C NMR. For example, the benzylic -CH₂OH group typically appears at δ 4.5–5.0 ppm (¹H), while aromatic protons in the 2,4-dimethoxy-substituted ring resonate at δ 6.5–7.5 ppm .
  • Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ using electrospray ionization (ESI-MS). Fragmentation patterns can validate the benzyl alcohol moiety .
  • FT-IR : Detect O-H stretching (3200–3600 cm⁻¹) and methoxy C-O vibrations (1250–1050 cm⁻¹) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light or moisture, which may degrade methoxy or alcohol groups .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis. For aqueous solutions, adjust pH to neutral to avoid acid/base-catalyzed decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

  • Directed ortho-metalation : Use directing groups (e.g., -OMe) to control substitution patterns. For example, employ Grignard reagents or transition-metal catalysts (e.g., Pd) to functionalize specific positions on the aromatic ring .
  • Computational modeling : Apply density functional theory (DFT) to predict reactive sites and optimize reaction conditions (e.g., solvent polarity, temperature) for desired regioselectivity .

Q. What analytical strategies resolve contradictions in spectral data for methoxybenzyl alcohol derivatives?

  • Case study : If NMR signals overlap (e.g., aromatic protons), use 2D techniques like COSY or HSQC to resolve assignments. For ambiguous mass fragments, employ high-resolution mass spectrometry (HRMS) .
  • Cross-validation : Compare data with structurally analogous compounds (e.g., 4-hydroxybenzyl alcohol or 3,4-dimethylbenzyl alcohol) to identify consistent patterns .

Q. How does the electronic environment of the 2,4-dimethoxy substituent influence the compound’s reactivity?

  • Electron-donating effects : Methoxy groups increase electron density on the aromatic ring, enhancing electrophilic substitution reactivity at the para position relative to the -CH₂OH group.
  • Experimental validation : Perform kinetic studies using bromination or nitration reactions to map substituent effects. Monitor via UV-Vis or NMR .

Safety and Compliance

  • Toxicity data gaps : Limited inhalation toxicology data exist for benzyl alcohol derivatives. Use fume hoods and personal protective equipment (PPE) during handling .
  • Ecological impact : No bioaccumulation data available. Follow institutional guidelines for chemical waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.